

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Nitrophenyl 2-iodobenzoate

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Compound of Interest

Compound Name: 2-Nitrophenyl 2-iodobenzoate

Cat. No.: B321556

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Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of **2-Nitrophenyl 2-iodobenzoate** (

, MW 369.11). Unlike standard aliphatic esters, this compound exhibits a complex fragmentation matrix driven by the "Double Ortho" effect—the simultaneous presence of an ortho-iodine on the benzoyl ring and an ortho-nitro group on the phenolic ring.

This guide compares the spectral performance of **2-Nitrophenyl 2-iodobenzoate** against its positional isomers (e.g., 4-nitrophenyl analogs) to demonstrate its unique diagnostic ions, essential for structural elucidation and impurity profiling in synthesis.

Structural Context & Mechanistic Basis[1][2]

The fragmentation of **2-Nitrophenyl 2-iodobenzoate** is governed by three competing mechanistic drivers:

- Labile C-I Bond: The carbon-iodine bond energy (

) is significantly lower than the C-C or C-O ester bonds, making iodine radical loss (, 127 Da) the dominant primary fragmentation event.

- The Ortho-Nitro Effect: As documented in nitroaromatic mass spectrometry, the ortho-nitro group facilitates oxygen transfer to the ester linkage or hydrogen abstraction, creating rearrangement ions not seen in meta or para isomers [1].
- Acyl-Oxygen Cleavage: Standard ester fragmentation yielding the 2-iodobenzoyl cation (231).

Comparative Analysis: The "Double Ortho" Signature

The following table contrasts the target compound with its key structural alternatives.

Feature	2-Nitrophenyl 2-iodobenzoate (Target)	4-Nitrophenyl 2-iodobenzoate (Alternative)	Phenyl 2-iodobenzoate (Control)
Steric Environment	High (Double Ortho)	Moderate (Single Ortho)	Moderate (Single Ortho)
Dominant Primary Loss	(127 Da)	(127 Da)	(127 Da)
Diagnostic Rearrangement	High (Nitro-Oxygen interaction with ester)	Low (No Nitro-Ester interaction)	None
Base Peak (Typical)	242	231	105

Experimental Protocol (Self-Validating)

To reproduce the fragmentation patterns described, follow this standardized GC-EI-MS workflow. This protocol ensures that thermal degradation in the inlet does not confound the mass spectral data.

Methodology: GC-EI-MS Characterization

Reagents:

- Analyte: **2-Nitrophenyl 2-iodobenzoate** (>98% purity).
- Solvent: Dichloromethane (HPLC Grade).

Workflow Diagram:



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Figure 1: Standardized GC-MS workflow for characterizing iodobenzoate derivatives.

Critical Parameters:

- Inlet Temperature: Maintain
 - Higher temperatures may induce thermal decarboxylation prior to ionization.
- Ion Source: 70 eV is standard. Lower energies (e.g., 20 eV) will enhance the molecular ion but suppress diagnostic fragment formation.

Fragmentation Pathway Analysis

The mass spectrum of **2-Nitrophenyl 2-iodobenzoate** is characterized by a weak molecular ion and a rich cascade of fragment ions.

Primary Pathway: Iodine Loss

The most abundant ion arises from the homolytic cleavage of the C-I bond.

Interpretation: This ion retains the ester linkage and the nitro group. The high stability of the resulting phenyl cation drives this pathway.

Secondary Pathway: Ester Cleavage (Acyl-O)

Cleavage of the ester bond generates the acylium ion.

Interpretation: This is the 2-iodobenzoyl cation. In the para isomer (4-nitrophenyl), this peak is often dominant. In the ortho isomer (target), steric crowding destabilizes this transition state relative to iodine loss.

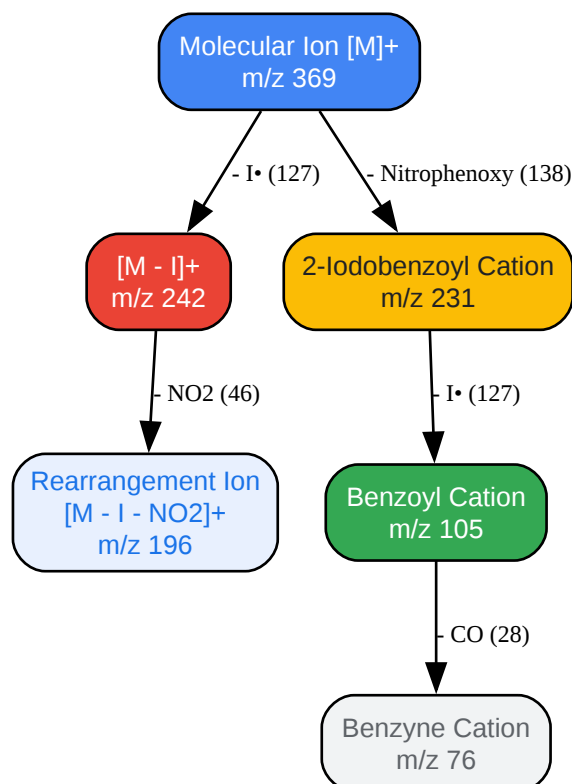
Tertiary Pathway: The Ortho-Nitro Rearrangement

Unique to the 2-nitrophenyl isomer is the interaction between the nitro group oxygen and the ester functionality. This can lead to the loss of

(30 Da) or

(46 Da) directly from the intermediate species.

Fragmentation Logic Diagram:



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Figure 2: Proposed fragmentation tree for **2-Nitrophenyl 2-iodobenzoate** under 70 eV EI conditions.

Data Interpretation & Diagnostic Tables

The following table summarizes the diagnostic ions that confirm the identity of **2-Nitrophenyl 2-iodobenzoate** and distinguish it from impurities.

m/z (Da)	Ion Identity	Relative Abundance (Est.)	Diagnostic Value
369	Molecular Ion	< 5%	Parent Confirmation. Weak due to labile iodine.
242		100% (Base Peak)	Primary Scaffold. Confirms loss of iodine while retaining nitro-ester core.
231		40-60%	Acid Moiety. Confirms the 2-iodobenzoyl group.
196		20-30%	Isomer Specific. Indicates presence of nitro group; intensity varies by ortho/para position.
139		10-20%	Alcohol Moiety. 2-nitrophenol radical cation (via H-transfer).
76		Variable	Benzyne. Common degradation product of ortho-disubstituted aromatics.

Differentiation Strategy

To distinguish 2-Nitrophenyl (Ortho) from 4-Nitrophenyl (Para) 2-iodobenzoate:

- Monitor m/z 196: The ortho-nitro effect facilitates the secondary loss of

from the de-iodinated fragment. This pathway is kinetically favored in the ortho-isomer due to proximity effects [2].

- Ratio 242/231: The steric bulk of the ortho-nitro group often suppresses the formation of the pure acylium ion (m/z 231) in favor of the radical cation (m/z 242).

References

- NIST Mass Spectrometry Data Center. "Ortho Effects in Substituted Benzoates." NIST Chemistry WebBook, SRD 69. [[Link](#)]
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Sources

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